

Application Notes and Protocols for (S)-SAR131675

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Compound of Interest

Compound Name: (S)-SAR131675

Cat. No.: B15577059

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Topic: Long-term Stability of (S)-SAR131675 in Solution

Audience: Researchers, scientists, and drug development professionals.

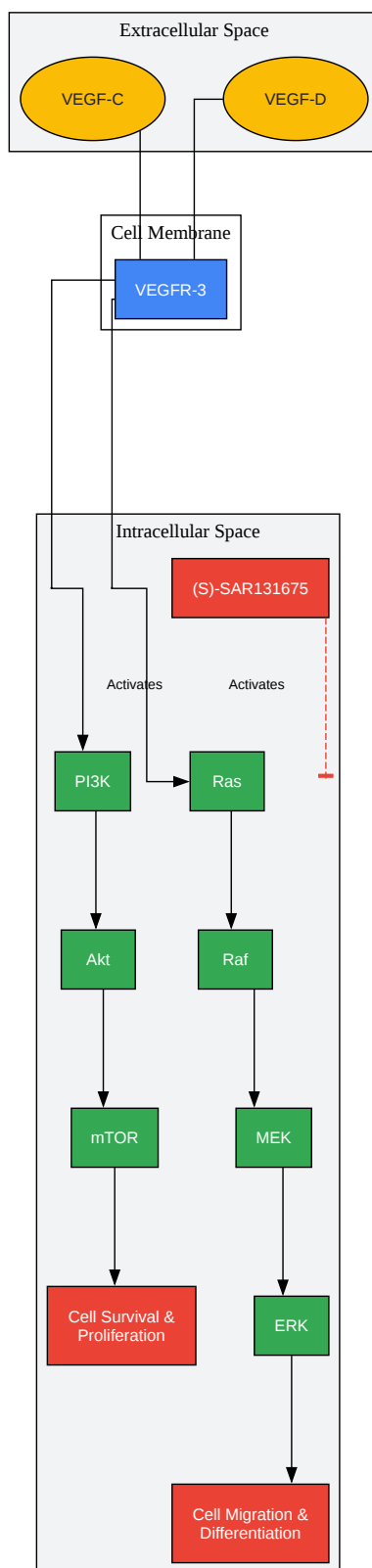
Introduction

(S)-SAR131675 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in research related to lymphangiogenesis, tumor growth, and metastasis.[3][4] Understanding the long-term stability of (S)-SAR131675 in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of available stability information and protocols for assessing the long-term stability of (S)-SAR131675 in solution.

Mechanism of Action and Signaling Pathway

(S)-SAR131675 selectively inhibits VEGFR-3, with moderate activity against VEGFR-2 and minimal effect on VEGFR-1.[5][6] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. The binding of these ligands to VEGFR-3 on the surface of lymphatic endothelial cells induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways, which are crucial for lymphatic endothelial cell proliferation, survival, and migration.[7][8][9] (S)-SAR131675 competitively binds to the ATP-binding site of the VEGFR-3

kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling events.[1]



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Caption: VEGFR-3 signaling pathway and the inhibitory action of **(S)-SAR131675**.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **(S)-SAR131675** is provided below.

Property	Value
Molecular Formula	C ₁₈ H ₂₂ N ₄ O ₄
Molecular Weight	358.4 g/mol
Appearance	Crystalline solid
Solubility	DMSO: 72 mg/mL (200.89 mM) Chloroform: 30 mg/mL

Long-Term Stability Data

Detailed quantitative long-term stability studies for **(S)-SAR131675** in various solutions are not extensively published. However, based on information from suppliers, the following storage conditions are recommended for stock solutions to ensure stability.

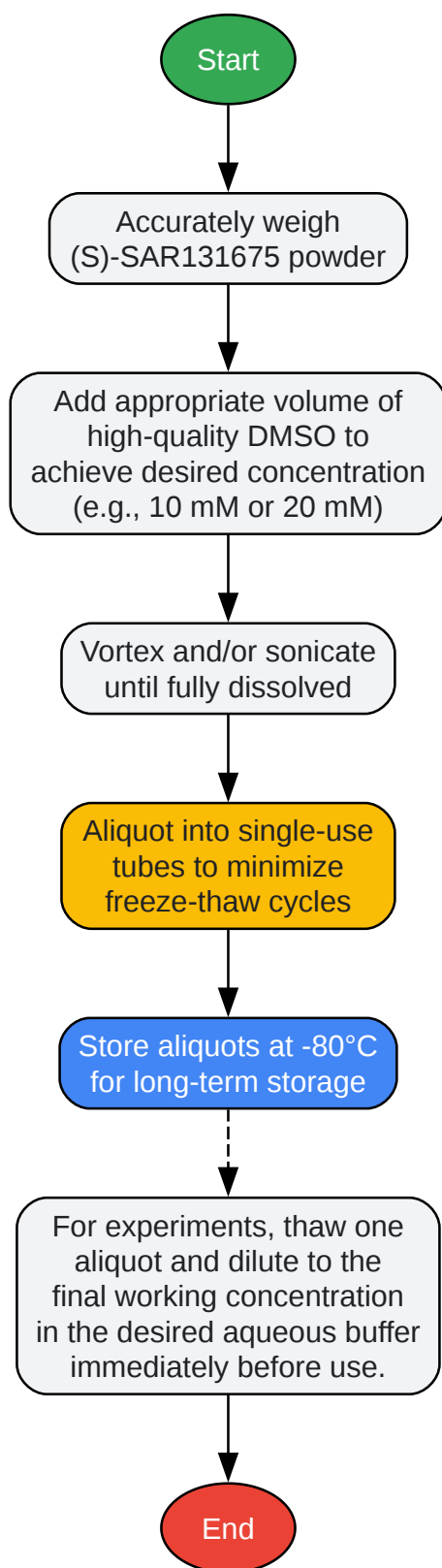
Solvent	Storage Temperature	Duration	Recommendations
DMSO	-80°C	6 months to 2 years	Aliquot to avoid repeated freeze-thaw cycles. Use fresh, high-quality DMSO.
DMSO	-20°C	1 month	For shorter-term storage.

Note: The stability of **(S)-SAR131675** in aqueous buffers is expected to be significantly lower than in DMSO. It is recommended to prepare fresh aqueous dilutions from the DMSO stock solution immediately before use.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of **(S)-SAR131675**.



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Caption: Workflow for the preparation of **(S)-SAR131675** solutions.

Protocol for Assessing Long-Term Stability in Solution

This protocol describes a general method for evaluating the long-term stability of **(S)-SAR131675** in a specific solvent using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is adapted from general guidelines for small molecule stability testing.

Objective: To determine the percentage of **(S)-SAR131675** remaining in solution over time under various storage conditions.

Materials:

- **(S)-SAR131675**
- Solvent of interest (e.g., DMSO, PBS pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- HPLC-grade acetonitrile, methanol, and water
- Buffer salts (e.g., ammonium acetate or potassium dihydrogen phosphate)
- Acid, base, and oxidizing agent for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
- Temperature-controlled storage chambers/incubators

Procedure:

- Method Development (Forced Degradation Study):
 - Prepare a stock solution of **(S)-SAR131675** in the solvent of interest.
 - Subject the solution to stress conditions to induce degradation:
 - Acidic: 0.1 N HCl at 60°C for 24 hours
 - Alkaline: 0.1 N NaOH at 60°C for 24 hours

- Oxidative: 3% H₂O₂ at room temperature for 24 hours
- Thermal: 80°C for 48 hours
- Photolytic: Expose to UV light (as per ICH Q1B guidelines)
- Develop an HPLC method that can separate the intact **(S)-SAR131675** peak from all degradation product peaks. A gradient method with a mobile phase consisting of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
- The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
- Long-Term Stability Study Setup:
 - Prepare a bulk solution of **(S)-SAR131675** in the solvent of interest at a known concentration.
 - Aliquot this solution into multiple vials for each storage condition to be tested.
 - Suggested Storage Conditions:
 - -80°C (control)
 - -20°C
 - 4°C
 - 25°C / 60% Relative Humidity (RH)
 - 40°C / 75% Relative Humidity (RH) (accelerated stability)
 - Store the vials under the specified conditions.
- Time-Point Analysis:
 - At designated time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve one vial from each storage condition.

- Allow the vial to equilibrate to room temperature.
- Analyze the sample by the validated stability-indicating HPLC method.
- Calculate the percentage of **(S)-SAR131675** remaining by comparing the peak area at each time point to the peak area at time zero.

Data Presentation:

The results should be summarized in a table as follows:

Storage Condition	Time Point	% (S)-SAR131675 Remaining (Mean \pm SD)	Appearance of Degradation Products (Yes/No)
-80°C	0 months	100%	No
	3 months		
	6 months		
	12 months		
-20°C	0 months	100%	No
	1 month		
	3 months		
4°C	0 months	100%	No
	1 month		
	3 months		
25°C / 60% RH	0 months	100%	No
	1 month		
	3 months		

Conclusion

While specific, publicly available long-term stability data for **(S)-SAR131675** is limited, the provided information on storage conditions and the detailed protocol for a stability-indicating HPLC method will enable researchers to properly handle and assess the stability of this compound in their specific experimental settings. For critical applications, it is strongly recommended to perform an in-house stability study as outlined above to ensure the integrity of the compound throughout the duration of the experiments. Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.

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